2-Chloro-4-(6-methylpyrazin-2-yl)aniline
Overview
Description
2-Chloro-4-(6-methylpyrazin-2-yl)aniline is a useful research compound. Its molecular formula is C11H10ClN3 and its molecular weight is 219.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can undergo aromatic nucleophilic substitution reactions with different anilines under microwave conditions . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the target’s function.
Biochemical Pathways
It’s known that the compound can be involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that the compound might affect biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
Similar compounds have been synthesized using microwave irradiation, which has been shown to decrease reaction time and increase efficiency . This suggests that the compound might have favorable pharmacokinetic properties, such as rapid absorption and efficient metabolism, which could enhance its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . Furthermore, the compound’s action can also be influenced by the specific biological environment within the body, including the presence of various enzymes and other biomolecules.
Properties
IUPAC Name |
2-chloro-4-(6-methylpyrazin-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-5-14-6-11(15-7)8-2-3-10(13)9(12)4-8/h2-6H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXKZGHLWUDIEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C2=CC(=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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